molecular formula C16H26ClNO B13780360 cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride

cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride

Cat. No.: B13780360
M. Wt: 283.83 g/mol
InChI Key: TWBOLQAUOVRMDR-MOGJOVFKSA-N
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Description

cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride (CAS No. 98516-20-2) is a cyclo-octanol derivative functionalized with a benzylaminomethyl group and a hydrochloride salt. It is marketed as an industrial-grade chemical with 99% purity, primarily used in chemical intermediates, pesticides, food additives, and agrochemicals . The compound’s eight-membered cyclooctanol ring provides conformational flexibility, which may influence its reactivity and interaction with biological targets compared to smaller cyclohexane-based analogs.

Properties

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

IUPAC Name

(1S,2S)-2-[(benzylamino)methyl]cyclooctan-1-ol;hydrochloride

InChI

InChI=1S/C16H25NO.ClH/c18-16-11-7-2-1-6-10-15(16)13-17-12-14-8-4-3-5-9-14;/h3-5,8-9,15-18H,1-2,6-7,10-13H2;1H/t15-,16-;/m0./s1

InChI Key

TWBOLQAUOVRMDR-MOGJOVFKSA-N

Isomeric SMILES

C1CCC[C@@H]([C@@H](CC1)CNCC2=CC=CC=C2)O.Cl

Canonical SMILES

C1CCCC(C(CC1)CNCC2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Aminomethylation of Cyclooctanol Derivatives

A common approach involves the reaction of cyclooctanol derivatives with benzylamine or benzylamine equivalents under controlled conditions to introduce the benzylaminomethyl group at the 2-position with cis stereochemistry.

  • Starting Materials: cis-1-cyclooctanol or protected derivatives.
  • Reagents: Benzylamine, formaldehyde or paraformaldehyde (as a source of the aminomethyl group).
  • Catalysts: Acidic catalysts such as hydrochloric acid or other strong acids to promote the Mannich-type reaction.
  • Solvents: Polar solvents such as ethanol or methanol to facilitate solubility and reaction kinetics.
  • Conditions: Mild heating (40-80 °C) under inert atmosphere to avoid side reactions.
  • Workup: Neutralization followed by crystallization of the hydrochloride salt.

This method leverages a Mannich reaction mechanism, where the formaldehyde reacts with benzylamine to form an iminium intermediate that subsequently attacks the cyclooctanol derivative.

Direct Aminomethylation Followed by Hydrochloride Salt Formation

An alternative involves direct reaction of cis-2-hydroxymethylcyclooctanol with benzylamine under reflux, followed by treatment with hydrogen chloride gas or hydrochloric acid to yield the hydrochloride salt.

  • Step 1: Aminomethylation under reflux in ethanol.
  • Step 2: Bubbling dry hydrogen chloride gas or adding aqueous HCl to precipitate the hydrochloride salt.
  • Purification: Recrystallization from ethanol or ethyl acetate to obtain high-purity crystalline hydrochloride.

Use of Protective Groups and Subsequent Deprotection

For improved stereochemical control, protective groups on the hydroxyl function of cyclooctanol may be used during the aminomethylation step, followed by deprotection and salt formation.

Reaction Optimization and Yield Improvement

While specific literature on this compound preparation is limited, analogous compounds have demonstrated that:

  • Performing aminomethylation in the absence of solvent or under nitrogen atmosphere can improve yield by preventing side reactions and removing volatile by-products.
  • Use of catalysts such as methanesulfonic acid or p-toluenesulfonic acid monohydrate enhances reaction rates and selectivity.
  • Purification by crystallization from appropriate solvents (ethanol, 2-propanol, ethyl acetate) followed by washing with diisopropyl ether and methanol improves purity and yield.

Summary Table of Preparation Parameters

Parameter Description/Options
Starting Material cis-1-Cyclooctanol or protected derivatives
Aminomethyl Source Formaldehyde, paraformaldehyde
Aminating Agent Benzylamine
Catalyst Hydrochloric acid, methanesulfonic acid, p-toluenesulfonic acid
Solvent Ethanol, methanol, or solvent-free conditions
Temperature 40-80 °C
Atmosphere Nitrogen or inert gas recommended
Workup Neutralization, crystallization
Purification Recrystallization from ethanol or ethyl acetate
Yield Variable; improved methods report up to ~65% in analogous systems

Research and Literature Survey Notes

  • The CAS registry number for this compound is 98516-20-2.
  • No comprehensive synthesis procedures are publicly detailed in common chemical databases; however, methods analogous to related amino alcohols and hydrochloride salt preparations are applied.
  • Patents and literature on related chiral amino alcohol intermediates suggest that solvent-free conditions with acid catalysis and nitrogen bubbling significantly improve yields and purity.
  • Safety data indicates handling precautions due to potential irritation; stable under normal conditions.

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The benzylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

Overview

Cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride is a unique chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol. This compound features a cyclooctanol moiety and a benzylamine group, which contribute to its potential applications in various scientific fields, particularly in pharmaceuticals and chemical research.

Pharmaceutical Applications

This compound has garnered attention for its potential as a lead compound in the development of new therapeutic agents. Its structural characteristics suggest that it may exhibit distinct biological activities, making it a candidate for further pharmacological studies.

Potential Therapeutic Uses

  • Antidepressant Properties : Due to its structural similarity to known antidepressants, research is ongoing to evaluate its efficacy in treating depression.
  • Neurological Applications : The compound's ability to interact with neurotransmitter systems may position it as a candidate for neurological disorders.

Chemical Research Applications

In chemical research, this compound can serve as an intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the derivation of more complex molecules.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the Benzylamine Moiety : This step is crucial for establishing the compound's biological activity.
  • Cyclooctanol Integration : The cyclooctanol portion contributes to the compound's solubility and stability.

Research Directions

Future studies should focus on:

  • In vivo and In vitro Testing : To assess the compound's efficacy and safety profiles.
  • Mechanistic Studies : To understand how this compound interacts with biological systems at the molecular level.

Mechanism of Action

The mechanism of action of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylaminomethyl group plays a crucial role in binding to target molecules, while the cyclooctanol ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares cis-2-benzylaminomethyl-1-cyclooctanol hydrochloride with three structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Physical State
cis-2-Benzylaminomethyl-1-cyclooctanol HCl 98516-20-2 Likely C₁₅H₂₂ClNO* ~283.8* Cyclooctanol backbone, benzylaminomethyl group, HCl Industrial-grade crystalline solid
(-)-cis-2-Benzylaminocyclohexanemethanol 71581-93-6 C₁₄H₂₁NO 219.33 Cyclohexane backbone, benzylamino and methanol groups White to pale yellow crystals
cis-(±)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol HCl 1018989-95-1 C₂₂H₃₀ClNO₂ 375.93 Cyclohexanol backbone, N-benzyl-N-methyl group, 3-methoxyphenyl substituent Research-grade solid
cis-(1S,2R)-(+)-2-Benzamidocyclohexanecarboxylic acid 26685-82-5 C₁₄H₁₇NO₃ 247.29 Cyclohexane backbone, benzamide, carboxylic acid Not specified

Key Observations :

  • Substituents: The benzylaminomethyl group in the main compound contrasts with the benzamide group in cis-(1S,2R)-(+)-2-benzamidocyclohexanecarboxylic acid (), which introduces polarity and hydrogen-bonding capacity .
  • Salt Formation: Both the main compound and cis-(±)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol HCl () are hydrochloride salts, improving aqueous solubility compared to free bases .

Q & A

Q. What safety protocols are essential when handling cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to OSHA and WHMIS 2015 guidelines, including:
  • Use of nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Immediate rinsing with water for 15+ minutes upon exposure (eyes/skin) and medical consultation .
  • Work in a fume hood to avoid inhalation and ensure proper ventilation.
  • Emergency contacts: TCI America (+1-503-286-7624) or Chemtrec (+1-800-424-9300) for spills or exposure .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A nucleophilic substitution approach is typical, adapted from analogous cyclohexanol derivatives:
  • Reagents : Benzylamine derivatives and cyclooctanol precursors in acetone under reflux (40–60°C) .
  • Purification : Vacuum filtration using a Büchner funnel, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the cis-isomer .

Q. Which analytical techniques validate the purity and stereochemistry of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial proton splitting in the cyclooctanol ring) .
  • HPLC with chiral columns : Resolve cis/trans isomers using cellulose-based stationary phases (e.g., Chiralpak® IC) .
  • Elemental analysis : Verify molecular formula (C15H22ClNO) and chloride content .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance cis-selectivity during synthesis?

  • Methodological Answer :
  • Solvent polarity : Use aprotic solvents (e.g., acetone) to stabilize transition states favoring cis-configuration .
  • Temperature control : Lower temperatures (0–10°C) reduce thermal racemization risks .
  • Catalysts : Chiral auxiliaries (e.g., (-)-sparteine) or Rhodium complexes (see []) may improve enantiomeric excess.

Q. What strategies mitigate racemization during purification of this compound?

  • Methodological Answer :
  • Low-temperature crystallization : Use ice-cold ethanol/water mixtures to minimize isomer interconversion .
  • Chiral chromatography : Employ medium-pressure liquid chromatography (MPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns .
  • Inert atmosphere : Conduct purification under nitrogen to prevent oxidative degradation .

Q. How does the cyclooctanol ring’s conformational flexibility influence the compound’s biological activity?

  • Methodological Answer :
  • Molecular dynamics simulations : Compare free-energy landscapes of cis vs. trans isomers to predict binding affinity .
  • Receptor docking studies : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs) or ion channels .
  • In vitro assays : Test neuroactivity in MPTP-induced Parkinson’s models (see []) to correlate ring flexibility with efficacy.

Key Considerations for Experimental Design

  • Contradictions in Data : Discrepancies in reported yields may arise from variations in cyclooctanol precursor purity. Replicate synthesis with HPLC-validated starting materials .
  • Biological Activity : While structural analogs (e.g., []) show antibiotic potential, confirm target specificity via kinase profiling or transcriptomic analysis to avoid off-target effects .

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